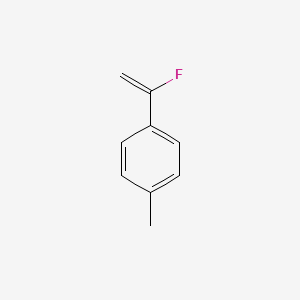

1-(1-Fluoroethenyl)-4-methylbenzene

Description

Overview of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, characterized by the presence of a carbon-fluorine bond, are a cornerstone of modern chemical research. numberanalytics.comwikipedia.org The unique properties imparted by the fluorine atom, such as high electronegativity, small size, and the strength of the C-F bond, significantly influence the physical, chemical, and biological characteristics of a molecule. numberanalytics.comnih.gov This has led to their widespread application in diverse fields, including the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. numberanalytics.comwikipedia.org

The introduction of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins, making organofluorine compounds particularly valuable in drug design. taylorandfrancis.comku.eduyoutube.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the anti-cancer drug fluorouracil. numberanalytics.comyoutube.com In materials science, the thermal stability and chemical resistance of fluorinated compounds are highly prized. numberanalytics.com

The Role of Fluoroalkenes in Contemporary Synthetic and Materials Science

Fluoroalkenes, a subclass of organofluorine compounds featuring a fluorinated carbon-carbon double bond, have garnered increasing interest in recent years. academie-sciences.fr They serve as important building blocks in synthetic chemistry and are recognized for their potential applications in materials science and as bioisosteres in medicinal chemistry. academie-sciences.fracs.org The presence of fluorine in an alkene can modulate its electronic properties and reactivity, opening up new avenues for chemical transformations.

In materials science, the incorporation of fluoroalkenes into polymers can lead to materials with tailored properties. In medicinal chemistry, fluoroalkenes are investigated as mimics for the amide bond in peptides, a strategy that can enhance the metabolic stability of peptide-based drugs. ku.edu The synthesis of fluoroalkenes, however, can be challenging, and the development of new and efficient synthetic methods remains an active area of research. academie-sciences.fr

Structural Context of 1-(1-Fluoroethenyl)-4-methylbenzene within Fluoroethenyl Arenes

This compound belongs to the class of fluoroethenyl arenes, which are aromatic compounds substituted with a fluoroethenyl group. The structure consists of a benzene (B151609) ring substituted with a methyl group at the para-position (position 4) and a 1-fluoroethenyl group at position 1. This arrangement places the fluorine atom on the vinylic carbon directly attached to the aromatic ring.

Below is a table detailing some of the key properties of this compound and related compounds.

| Property | This compound | 1-chloro-4-methylbenzene | 1-(Difluoroiodo)-4-methylbenzene |

| CAS Number | Not available | 106-43-4 | 371-11-9 |

| Molecular Formula | C9H9F | C7H7Cl | C7H7F2I |

| Molecular Weight ( g/mol ) | Not available | 126.585 | 256.03 |

| Melting Point (°C) | Not available | 6-8 | Not available |

| Boiling Point (°C) | Not available | 162 | Not available |

| Density (g/mL) | Not available | 1.07 | Not available |

Current Research Gaps and Motivations for Studying the Chemical Compound

While significant research has been conducted on organofluorine compounds and fluoroalkenes, specific data and in-depth studies on this compound are not extensively available in the public domain. Much of the current literature focuses on general synthetic methodologies for fluoroalkenes or the properties of more complex fluorinated molecules.

The motivation to study this compound stems from several key areas:

Fundamental Chemical Research: A detailed investigation of its synthesis, reactivity, and physical properties would contribute to a more comprehensive understanding of the structure-property relationships in fluoroethenyl arenes.

Synthetic Utility: Exploring its potential as a building block for the synthesis of more complex fluorinated molecules could lead to new and efficient synthetic routes for pharmaceuticals or advanced materials.

Materials Science Applications: Understanding its polymerization potential and the properties of resulting polymers could reveal new applications in materials science.

Medicinal Chemistry Exploration: Investigating its potential as a bioisostere or as a scaffold for the development of new bioactive compounds is a promising avenue for research.

The lack of extensive, publicly available research on this specific compound highlights a gap in the current body of scientific knowledge and underscores the need for further investigation into its unique chemical characteristics and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-fluoroethenyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMWUIDVJMLIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567962 | |

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66472-50-2 | |

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 1 Fluoroethenyl 4 Methylbenzene and Analogues

Nucleophilic Addition Reactions to the Fluoroethenyl Moiety

The carbon-carbon double bond in 1-(1-fluoroethenyl)-4-methylbenzene is electron-deficient due to the strong electron-withdrawing effect of the fluorine atom. This polarization makes the β-carbon atom electrophilic and prone to attack by nucleophiles. Such reactions are a cornerstone of organofluorine chemistry, enabling the synthesis of a wide range of functionalized molecules. youtube.com

While specific studies on the reaction of this compound with N-heterocyclic carbenes (NHCs) are not extensively detailed in the available literature, the general reactivity of fluoroalkenes with NHCs suggests a likely reaction pathway. NHCs are potent nucleophiles that can add to the electrophilic β-carbon of the fluoroethenyl group. This addition would generate a zwitterionic intermediate, which could then undergo various subsequent transformations, potentially leading to the formation of novel heterocyclic compounds or functionalized vinyl ethers. The specific outcome would depend on the nature of the NHC and the reaction conditions employed.

The interaction of fluoroalkenes with organometallic reagents can lead to remarkable C-F bond activation and the formation of new organometallic species. For instance, monomeric aluminum(I) complexes have been shown to react with various fluoroalkenes, breaking strong sp² C-F bonds. nih.govimperial.ac.uk These reactions can proceed through two primary mechanistic pathways: direct oxidative addition of the C-F bond to the aluminum(I) center with retention of the alkene stereochemistry, or a stepwise process involving the formation and subsequent decomposition of a metallocyclopropane intermediate, which occurs with inversion of stereochemistry. nih.govimperial.ac.ukucl.ac.uk In some cases, the resulting organoaluminum products can undergo β-fluoride elimination, leading to a double C-F activation. nih.govucl.ac.uk

The reaction of this compound with such aluminum(I) complexes would be expected to follow similar pathways, yielding novel organoaluminum compounds. The specific products formed would be influenced by the reaction conditions and the stability of the intermediates.

| Reagent | Proposed Mechanism | Key Features |

| Aluminum(I) Complex | Oxidative Addition | Retention of stereochemistry, direct C-F bond cleavage. nih.govucl.ac.uk |

| Aluminum(I) Complex | Metallocyclopropane Intermediate | Inversion of stereochemistry, stepwise C-F bond cleavage. nih.govucl.ac.uk |

This table summarizes the likely mechanistic pathways for the reaction of this compound with aluminum(I) complexes based on the reactivity of analogous fluoroalkenes.

The electron-deficient nature of the fluoroethenyl moiety in this compound makes it a good substrate for nucleophilic addition of heteroatoms like sulfur and nitrogen.

Thiols: The thiol-ene reaction, a well-established click chemistry process, involves the addition of a thiol across a double bond. wikipedia.org This reaction can proceed via a radical mechanism, typically initiated by light or a radical initiator, resulting in an anti-Markovnikov addition of the thiol. wikipedia.org In the context of this compound, the addition of a thiol would likely lead to the formation of a thioether. The regioselectivity of this addition would be of significant interest, with the potential for both Markovnikov and anti-Markovnikov products depending on the reaction conditions. The thioether products are stable and this reaction is advantageous due to the absence of metal catalysts. nih.gov

Amines: Primary and secondary amines are also effective nucleophiles for addition to activated alkenes. libretexts.orglibretexts.org The reaction of this compound with a primary amine would be expected to initially form an enamine intermediate, which could then tautomerize or undergo further reactions. Secondary amines would similarly add to form a stable enamine. These reactions are often catalyzed by acid and the pH must be carefully controlled for optimal results. libretexts.org The resulting enamines are versatile synthetic intermediates.

| Nucleophile | Reaction Type | Potential Products |

| Thiol | Thiol-ene Reaction | Thioether |

| Primary Amine | Nucleophilic Addition | Imine/Enamine |

| Secondary Amine | Nucleophilic Addition | Enamine |

This table outlines the expected products from the reaction of this compound with common heteroatom nucleophiles.

Electrophilic Reactions and Cycloaddition Chemistry of Fluoroalkenes

While nucleophilic additions are dominant, the fluoroethenyl group can also participate in electrophilic and cycloaddition reactions. The fluorine atom, despite its electron-withdrawing inductive effect, possesses lone pairs of electrons that can participate in resonance, slightly increasing the electron density of the double bond under certain conditions.

The cycloaddition chemistry of fluoroalkenes is a broad and important field. For instance, 1,3-dipolar cycloaddition reactions with nitrones have been reported for various fluoroalkenes, leading to the formation of isoxazolidine (B1194047) derivatives. researchgate.net The regioselectivity of these cycloadditions is a key aspect, often influenced by both steric and electronic factors. It is plausible that this compound would undergo similar [3+2] cycloaddition reactions with various 1,3-dipoles.

Radical Reactions and Mechanistic Pathways

Radical reactions represent another important facet of fluoroalkene chemistry. The generation of a carbon-centered radical on a fluorinated alkene can be achieved through various methods, and its subsequent reaction with a fluorine atom source can lead to fluorination. wikipedia.org The reaction of phenyl radicals with propargyl radicals has been studied as a model for ring growth in combustion environments, highlighting the importance of radical-radical reactions in forming complex aromatic systems. nih.gov

In the case of this compound, radical addition to the double bond is a feasible process. For example, the radical addition of HBr to alkenes in the presence of peroxides is a well-known method for anti-Markovnikov hydrobromination. youtube.com A similar reaction with this compound could potentially lead to the formation of a radical intermediate, with the regiochemical outcome being a subject of interest. The stability of the resulting radical intermediate would play a crucial role in determining the reaction pathway.

Investigations of Aromatic Ring Functionalization in Fluorinated Aryl Systems

The presence of the 1-fluoroethenyl group on the benzene (B151609) ring influences the reactivity of the aromatic system towards electrophilic aromatic substitution and other functionalization reactions. The fluorine atom's strong electronegativity can affect the electronic properties of the aromatic ring. nih.gov The addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals, a concept referred to as "fluoromaticity," which can enhance the stability of the ring. nih.gov

Functionalization of the aromatic ring in fluorinated aryl systems can be achieved through various methods. For instance, electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) can be used to introduce additional fluorine atoms onto the aromatic ring of functionalized arylmagnesium reagents. organic-chemistry.org The directing effects of the existing fluoroethenyl group would play a critical role in determining the position of further substitution on the aromatic ring of this compound.

Computational Elucidation of Reaction Mechanisms and Stereochemical Outcomes

Computational studies on related vinyl fluoride (B91410) and substituted styrene (B11656) molecules provide a framework for understanding the potential reactivity of this compound. These theoretical investigations typically focus on elucidating reaction mechanisms, determining the energies of intermediates and transition states, and explaining the origins of stereoselectivity.

Key Computational Approaches:

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can predict geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly employed to achieve a balance between computational cost and accuracy.

Transition State Theory: Computational methods are used to locate and characterize transition state structures, which represent the highest energy point along a reaction coordinate. The energy of the transition state is crucial for determining the activation energy and, consequently, the rate of a reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hyperconjugative interactions, and other electronic effects that can influence the stability of different conformations and the regioselectivity of reactions.

Insights from Analogous Systems:

Studies on the electrophilic addition to substituted styrenes reveal the significant influence of the substituent on the aromatic ring on the reaction's regioselectivity and rate. The methyl group in the para-position of this compound is an electron-donating group, which is expected to activate the aromatic ring and influence the stability of carbocationic intermediates formed during electrophilic attack on the vinyl group.

Computational analyses of fluorinated alkenes have shown that the fluorine atom exerts a strong stereoelectronic effect. For instance, in the hydroboration of fluoroalkenes, the regioselectivity is often dictated by a combination of steric and electronic factors, with the boron atom typically adding to the carbon atom bearing the fluorine.

Predicted Reactivity and Stereochemistry for this compound:

Based on computational studies of analogous compounds, the following predictions can be made regarding the reactivity of this compound:

Electrophilic Addition: In reactions with electrophiles (e.g., HBr, Br₂), the initial attack is likely to occur at the β-carbon of the vinyl group, leading to the formation of a benzylic carbocation stabilized by the p-tolyl group. The fluorine atom at the α-position will influence the stability and subsequent reactions of this intermediate. The stereochemical outcome (syn- or anti-addition) would depend on the nature of the electrophile and the reaction conditions, with computational modeling being able to predict the preferred pathway by comparing the energies of the respective transition states.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the vinyl group could be facilitated by the electron-withdrawing nature of the fluorine atom. Computational studies could help identify suitable nucleophiles and reaction conditions by calculating the activation barriers for such transformations.

Pericyclic Reactions: The vinyl group can participate in cycloaddition reactions. DFT calculations can be employed to determine whether a concerted or stepwise mechanism is favored and to predict the stereoselectivity of the resulting cyclic products.

The following tables present hypothetical data based on typical computational results for electrophilic addition reactions to similar substituted fluoroethenylarenes, illustrating the type of information that can be obtained from such studies.

Table 1: Calculated Relative Energies (kcal/mol) for Intermediates and Transition States in a Hypothetical Electrophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Carbocation Intermediate | +5.8 |

| Transition State 2 (TS2) | +8.5 |

| Product | -12.3 |

Table 2: Predicted Diastereomeric Ratio based on Calculated Transition State Energies for a Hypothetical Stereoselective Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |

| TS_syn | 18.5 | 95:5 |

| TS_anti | 20.2 |

This table demonstrates how the difference in the free energies of the transition states leading to different stereoisomers can be used to predict the diastereoselectivity of a reaction.

While these tables are illustrative, they highlight the power of computational chemistry to provide detailed, quantitative insights into reaction mechanisms and stereochemical outcomes that are often difficult to obtain through experimental means alone. Future dedicated computational studies on this compound are needed to provide precise data for this specific compound.

Polymerization Studies of Fluoroethenyl Monomers

Homopolymerization of 1-(1-Fluoroethenyl)-4-methylbenzene as a Fluoromonomer

The homopolymerization of this compound is expected to be challenging. The presence of the electron-withdrawing fluorine atom at the α-position of the vinyl group significantly influences the monomer's reactivity. This is a common characteristic among α-substituted fluorinated monomers. For instance, the analogous monomer, α-trifluoromethylstyrene (TFMST), does not undergo homopolymerization under typical radical polymerization conditions. nih.gov This reluctance to homopolymerize is attributed to the steric hindrance and the electronic effects of the fluorine-containing substituent, which can impede the propagation step.

While direct experimental data for this compound is unavailable, it is plausible that it would exhibit similar behavior to α-fluorostyrene, which also shows a reduced tendency to homopolymerize compared to its non-fluorinated counterpart, styrene (B11656). The polymerization, if achievable, would likely require high-energy initiation methods or specialized catalytic systems to overcome the inherent low reactivity of the monomer.

Copolymerization with Other Fluoroalkenes and Unfluorinated Monomers

Copolymerization represents a more viable route for incorporating this compound into polymeric structures. By pairing it with a more reactive comonomer, the kinetic limitations observed in homopolymerization can be overcome.

Copolymerization with Unfluorinated Monomers:

The most logical unfluorinated comonomer to consider is styrene. In the case of α-trifluoromethylstyrene (TFMST) copolymerization with styrene (ST), the monomer reactivity ratios have been determined to be rTFMST = 0.00 and rST = 0.60. nih.gov These values indicate that the styryl radical adds to styrene much more readily than to TFMST, and the TFMST radical does not add to another TFMST monomer. This leads to a copolymer that is predominantly composed of styrene units, with isolated TFMST units incorporated into the chain. Given the structural similarities, a similar trend would be anticipated for the copolymerization of this compound with styrene, likely resulting in a copolymer with a low incorporation of the fluorinated monomer.

The copolymerization of 4-chloromethyl styrene with various styrenic monomers has been successfully achieved through free radical polymerization, yielding copolymers with varying compositions. asianpubs.org This suggests that styrenic monomers with functionalized aromatic rings can be effectively copolymerized.

Copolymerization with Other Fluoroalkenes:

Copolymerization with other fluoroalkenes, such as vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE), could lead to fluoropolymers with tailored properties. However, the reactivity differences between the fluoroethenylarene and these highly reactive fluoroalkenes would need to be carefully considered to achieve controlled copolymer structures.

A summary of expected copolymerization behavior is presented in Table 1.

Table 1: Predicted Copolymerization Behavior of this compound

| Comonomer | Expected Reactivity | Anticipated Copolymer Structure |

|---|---|---|

| Styrene | Lower reactivity than styrene | Random copolymer with low incorporation of the fluoromonomer |

| Methyl Methacrylate | Potentially similar or lower reactivity | Random or gradient copolymer, depending on reactivity ratios |

| Vinylidene Fluoride | Significantly lower reactivity | Blocky or gradient structure may be difficult to achieve |

Mechanistic Aspects of Fluoroalkene Polymerization

The polymerization of this compound can be considered through radical, anionic, and cationic mechanisms, with radical polymerization being the most probable route for copolymerization.

Radical Polymerization: Initiation can be achieved using standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator generates free radicals that add to the double bond of the monomer. The propagation step involves the addition of the growing polymer radical to a new monomer molecule. The presence of the α-fluoro substituent is expected to decrease the rate of propagation due to its electron-withdrawing nature, which destabilizes the resulting radical.

Anionic Polymerization: Anionic polymerization of styrenic monomers is well-established and can lead to living polymers with controlled molecular weights and narrow distributions. ethernet.edu.etresearchgate.netnih.gov However, the electron-withdrawing fluorine atom in this compound could potentially make the monomer susceptible to nucleophilic attack by the initiator or the growing carbanion, leading to side reactions. Nevertheless, anionic polymerization of some fluorinated styrenes has been reported. nih.gov

Cationic Polymerization: Cationic polymerization is typically effective for alkenes with electron-donating substituents that can stabilize the resulting carbocation. nih.govderpharmachemica.comrsc.org The methyl group on the aromatic ring of this compound is electron-donating. However, the fluorine atom on the vinyl group is strongly electron-withdrawing, which would destabilize the carbocation formed during propagation. Therefore, cationic polymerization of this monomer is considered unlikely to be efficient.

In the radical polymerization of styrenic monomers, the addition of the growing radical to the monomer typically occurs at the less substituted carbon of the double bond (the β-carbon), leading to a head-to-tail arrangement. This is due to the formation of a more stable benzylic radical on the α-carbon. This regioselectivity is expected to be maintained for this compound.

Stereocontrol in radical polymerization is generally poor, leading to atactic polymers. Achieving stereocontrol would likely require specialized catalysts or polymerization conditions, which have not been reported for this specific monomer.

Chain transfer reactions are crucial in determining the molecular weight of the resulting polymer. In the radical polymerization of styrenic monomers, chain transfer to the monomer, solvent, and initiator can occur. The chain transfer constant to monomer (CM) for styrene is relatively low. For α-methylstyrene, the CM value is significantly higher, indicating that chain transfer is a more prominent event. Given the structural similarity, this compound might also exhibit a notable degree of chain transfer to the monomer.

Termination of growing polymer chains in radical polymerization typically occurs through combination or disproportionation of two growing radicals. The relative contribution of these two mechanisms depends on the specific monomer and reaction conditions.

Advanced Polymerization Techniques

To overcome the challenges associated with the polymerization of less reactive monomers and to achieve better control over the polymer architecture, advanced polymerization techniques can be employed.

Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization have been successfully applied to the polymerization of fluorinated styrenes. nih.gov These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. For instance, NMP has been used for the controlled copolymerization of α-trifluoromethylstyrene with styrene. nih.gov RAFT polymerization is a particularly versatile method for controlling the polymerization of a wide range of monomers, including fluorinated ones. It is highly probable that these techniques could be successfully applied to the copolymerization of this compound to produce well-defined copolymers.

The application of these advanced techniques could open up possibilities for creating novel fluorinated materials with precisely engineered properties.

Controlled Radical Polymerization Methodologies

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. These methods are widely applied to a variety of monomers, including fluorinated vinyl compounds. However, specific studies detailing the application of these methodologies to "this compound" are not documented in available literature.

In related research, the polymerization of structurally similar monomers like 4-fluorostyrene (B1294925) has been achieved via ATRP, yielding polymers with predictable molecular weights. For instance, the ATRP of 4-fluorostyrene has been accomplished using initiators like (1-bromoethyl)benzene (B1216412) in the presence of a copper catalyst and a ligand such as 2,2'-bipyridine. Such polymerizations typically allow for the synthesis of polymers with a range of molecular weights and low polydispersity indices.

A hypothetical data table for the controlled radical polymerization of "this compound" would ideally include entries detailing the initiator, catalyst, ligand, solvent, temperature, reaction time, monomer conversion, number-average molecular weight (M_n), and polydispersity index (Đ). Without experimental data, such a table cannot be accurately constructed.

Click Chemistry Approaches in Fluoropolymer Synthesis

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly selective, making them ideal for polymer synthesis and modification. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. These reactions could theoretically be employed to synthesize polymers from or modify polymers of "this compound," provided the monomer or resulting polymer is appropriately functionalized with azide (B81097) or alkyne groups. However, there are no specific reports of such applications for this compound.

Research on other fluoropolymers has demonstrated the utility of click chemistry. For example, fluoropolymers bearing pendant reactive groups have been functionalized using click reactions to attach various chemical moieties, thereby tailoring the polymer's properties for specific applications.

Post-Polymerization Modification of Fluoroalkene-Derived Polymers

Post-polymerization modification is a versatile strategy to introduce functional groups onto a polymer backbone that may not be compatible with the initial polymerization conditions. This allows for the synthesis of a wide array of functional materials from a single parent polymer. For a polymer derived from "this compound," modifications could potentially target the aromatic ring or any residual reactive sites.

While the specific modification of poly(this compound) is not described in the literature, studies on related fluoropolymers have shown successful modifications. For instance, the para-fluoro-thiol "click" reaction has been used to modify polymers containing pentafluorophenyl groups. This reaction allows for the selective substitution of the para-fluorine atom with a thiol, providing a pathway to functionalized materials.

A comprehensive table detailing post-polymerization modifications would typically include the starting polymer, the modifying reagent, reaction conditions, the degree of functionalization, and the properties of the resulting polymer. The lack of a defined polymer of "this compound" precludes the creation of such a table.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are essential for understanding the fundamental electronic properties and bonding characteristics of a molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a widely used computational method for investigating the electronic structure of molecules. For 1-(1-Fluoroethenyl)-4-methylbenzene, DFT calculations would typically be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating key electronic properties.

Hypothetical Data Table for DFT Ground State Properties: This table is illustrative of the type of data that would be generated from DFT calculations and is not based on actual research findings.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | Value in Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Value in Debye | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value in eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | Value in eV | B3LYP/6-311+G(d,p) |

High-Level Ab Initio Methods for Benchmarking and Accuracy

To ensure the accuracy of DFT results, they are often benchmarked against higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods, while more computationally expensive, provide more accurate descriptions of electron correlation. Such benchmark calculations would be crucial for validating the computational model for this compound.

Conformational Analysis and Stereoisomer Stability Determination

The presence of the fluoroethenyl group suggests the possibility of different spatial arrangements or conformers. A thorough conformational analysis would involve systematically exploring the potential energy surface by rotating the single bonds, particularly the bond connecting the ethenyl group to the benzene (B151609) ring. This would identify the lowest energy conformers and any energy barriers between them. The relative stability of any potential stereoisomers (E/Z isomers of the double bond) would also be determined by comparing their calculated energies.

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling can be used to study the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures for potential reactions, such as electrophilic addition to the double bond or substitution on the aromatic ring. Calculating the activation energies for these pathways would provide insights into the compound's reactivity and the feasibility of different reaction mechanisms.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound in different environments, such as in a solvent or in the solid state. MD simulations follow the motions of atoms over time, providing information on conformational flexibility, interactions with surrounding molecules, and transport properties.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For this compound, this would include:

NMR Spectroscopy: Calculation of ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra by calculating vibrational frequencies and intensities.

Electronic Spectroscopy: Calculation of electronic transitions to predict the UV-Visible absorption spectrum.

Hypothetical Data Table for Predicted Spectroscopic Parameters: This table is for illustrative purposes and does not represent published research data.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C1 (ipso-ethenyl) | Value in ppm |

| ¹⁹F NMR | F (on ethenyl) | Value in ppm |

| IR | C=C stretch (vinyl) | Value in cm⁻¹ |

Emerging Research Directions and Potential Academic Contributions of Fluoroethenyl Arenes

Development of Novel Fluorinating Reagents and Catalysts

The synthesis of fluoroethenyl arenes is intrinsically linked to the advancement of fluorination chemistry. A major research thrust is the creation of safer and more selective fluorinating agents to replace hazardous traditional reagents. numberanalytics.com The development of electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has been a significant breakthrough, offering easier handling and improved safety profiles. numberanalytics.combeilstein-journals.orgnih.gov These reagents have proven effective in the fluorination of a wide array of organic compounds, including alkenes and aromatics. beilstein-journals.org

Furthermore, transition metal catalysis has become indispensable for achieving high selectivity in fluorination reactions. For instance, a practical method for the direct, regioselective monofluorination of styrenes has been developed using a combination of a Ruthenium chloride (RuCl₃) catalyst and NFSI. researchgate.netrsc.org This reaction proceeds under mild conditions and demonstrates exclusive site-selectivity at the β-position of the styrene (B11656). rsc.org Gold catalysts have also been employed in tandem reactions involving alkyne hydroarylation and subsequent olefin fluorination, expanding the synthetic toolbox for creating complex fluoroalkenes. researchgate.netrsc.org The ongoing development of such reagents and catalysts is crucial for making the synthesis of compounds like 1-(1-Fluoroethenyl)-4-methylbenzene more efficient and accessible. numberanalytics.comlouisville.edu

Applications as Building Blocks in Complex Organic Synthesis

The unique reactivity of the fluoroethenyl group makes compounds like this compound valuable building blocks in organic synthesis. Fluoroalkenes are recognized as important targets in medicinal chemistry and materials science. rsc.org One notable application is their use as bioisosteres for amide bonds; the vinyl fluoride (B91410) group has a size and dipole moment similar to that of an amide, allowing it to be used to modify the conformation and properties of peptides. rsc.org

Research has focused on streamlined "pipeline" strategies for synthesizing monofluoroalkenyl arenes, often starting from gem-difluoroalkenes. nih.govacs.org These protocols feature mild reaction conditions and operational simplicity, yielding the desired products with high isomeric selectivity. nih.gov The synthetic utility of these fluorinated building blocks is further demonstrated by their conversion into other valuable compounds, such as fluorinated benzyl (B1604629) bromides, which are classic electrophiles in organic synthesis. nih.gov

Integration into Advanced Materials for Specific Chemical and Engineering Applications

The incorporation of fluorine into polymers dramatically alters their properties, and fluoroethenyl arenes are key monomers in this field. nih.govresearchgate.net The strong carbon-fluorine bond and the unique electronic nature of fluorine impart exceptional thermal stability, chemical inertness, and specific surface properties to the resulting materials. researchgate.netmdpi.comwikipedia.org

This compound serves as a functional monomer, a molecule that can be polymerized to create materials with specialized characteristics. acs.orggoogle.com The presence of the fluoroethenyl group allows for polymerization, typically through radical polymerization, to form fluorinated polystyrenes. acs.orgscispace.com The design of such monomers is a cornerstone of creating advanced polymers. By modifying the structure of the monomer, researchers can fine-tune the properties of the final polymer. Other examples of fluorinated functional monomers include fluoro-silanes and fluoro-carbon phosphates, which have been used to create materials for specialized applications like protein conformational imprinting and durable dental adhesives, respectively. usu.edunih.gov

Polymerizing or copolymerizing fluorinated styrenes leads to the creation of advanced polymers with highly tunable properties. nih.govacs.org A key characteristic of these fluoropolymers is their low surface energy, which translates to hydrophobicity and oleophobicity. scispace.comacs.org Research has shown a direct correlation between the fluorine content in copolymers and their surface properties; as the content of the fluorinated styrene monomer increases, the surface energy of the resulting polymer film decreases. nih.gov This property is highly desirable for applications such as anti-biofouling coatings, as surfaces with lower energy resist the adsorption of proteins and other biomolecules. nih.gov

Beyond surface properties, fluorine incorporation enhances thermal stability and can be used to adjust the refractive index of the material. mdpi.comacs.org This has led to the development of fluorinated polymers for photonic applications, such as optical waveguides and cladding for glass optical fibers. mdpi.com The ability to control these properties by adjusting the monomer ratio in copolymers makes fluoroethenyl arenes like this compound critical components in the design of next-generation functional materials. rsc.orgsciengine.com

Table 1: Research Findings on Polymers Derived from Fluoroethenyl Arenes

| Polymer System | Monomers | Key Finding | Application | Reference(s) |

|---|---|---|---|---|

| Fluorinated Polystyrene Copolymers | Styrene, Pentafluorostyrene | Surface energy decreases with increasing fluorinated monomer content, leading to reduced protein adsorption. | Potential antibiofouling coatings | nih.gov |

| Fluorinated UV-Curable Polymers | Fluorinated Acrylates/Oligomers | Polymers exhibit tunable low refractive indices and low optical propagation losses. | Optical waveguides, polymer-clad glass fibers | mdpi.com |

| Perfluorocyclobutyl (PFCB) Fluorosilicone Polymers | Trifluorovinyl aryl ethers (TFVAEs) | Thermal, mechanical, and dielectric properties can be finely tuned by changing monomer ratios. | Advanced dielectrics, high-performance elastomers | acs.org |

| Fluorinated Poly(styrene-butadiene) | para-Fluorostyrene, Butadiene | Rare-earth metal catalysts allow for controllable synthesis of copolymers with specific regularity and sequence distribution. | Functional elastomers with improved properties | rsc.org |

Green Chemistry and Sustainable Synthetic Approaches in Organofluorine Production

The production of organofluorine compounds has traditionally relied on harsh reagents and conditions, prompting a significant shift towards green and sustainable chemistry. tandfonline.comdovepress.com The goal is to minimize environmental impact by reducing hazardous chemical use, lowering energy consumption, and decreasing waste generation. numberanalytics.combenthamdirect.com

Key principles of green fluorination include the use of less toxic fluorinating agents, employing catalytic methods, and exploring alternative energy sources. numberanalytics.com Methodologies gaining traction include:

Microwave-assisted synthesis: This can lead to shorter reaction times and increased energy efficiency. benthamdirect.com

Photochemical and Electrochemical Fluorination: These methods can often be performed under mild conditions. numberanalytics.comnumberanalytics.com Electrochemical fluorination, in particular, offers a reagent-free approach by using electricity to drive the reaction in the presence of a fluoride source. numberanalytics.com

Use of Greener Solvents: Employing water or ionic liquids as reaction media can reduce the reliance on volatile organic compounds. benthamdirect.com

While significant progress has been made, many of these "greener" methods are still under development to improve their cost-effectiveness and scalability for industrial production. dovepress.com The continued advancement in sustainable fluorination is essential for the future of organofluorine chemistry. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-(1-Fluoroethenyl)-4-methylbenzene, and how are they experimentally determined?

- Molecular Characterization : The compound’s structure (C₉H₉F) includes a fluorinated ethenyl group attached to a methyl-substituted benzene ring. Key properties include:

- Molecular Weight : 136.17 g/mol (estimated from analogous compounds in ).

- SMILES Notation : C=C(F)C1=CC=C(C=C1)C (derived from similar ethynyl/vinyl benzene derivatives in ).

- Analytical Methods :

- NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (~-100 to -150 ppm for vinyl-F) .

- GC-MS : Used to confirm purity and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology :

- Palladium-Catalyzed Coupling : Fluorinated alkenes can be synthesized via cross-coupling of 4-methylbenzene derivatives with fluoroethenyl precursors (e.g., using CuI catalysts and hydrazonic ligands, as in ).

- Dehydrohalogenation : Elimination reactions of halogenated precursors (e.g., 1-chloro-4-methylbenzene derivatives) with fluoride sources .

Q. What safety protocols are critical when handling this compound?

- Safety Measures :

- Storage : Store in inert atmospheres (argon) to prevent degradation of the fluorinated alkene group .

- Waste Disposal : Halogenated waste must be segregated and processed by certified agencies to avoid environmental contamination .

- PPE : Use nitrile gloves and fume hoods to minimize exposure to volatile fluorinated intermediates .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) for this compound be resolved?

- Case Study : Discrepancies in ¹H NMR signals may arise from rotational isomerism in the fluorinated ethenyl group.

- Resolution Strategies :

- Variable-Temperature NMR : To observe coalescence of split peaks at elevated temperatures .

- DFT Calculations : Simulate spectra to validate experimental observations (e.g., using Gaussian software) .

Q. What methodologies are effective for studying its reactivity in cross-coupling reactions?

- Experimental Design :

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids under Pd(PPh₃)₄ catalysis.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track alkene consumption .

Q. How does the compound’s fluorinated alkene group influence its applications in material science?

- Research Applications :

- Liquid Crystals : The fluorine substituent enhances dipole-dipole interactions, improving mesophase stability (analogous to 1-ethoxy-4-ethynylbenzene derivatives in ).

- Polymer Synthesis : Fluorinated alkenes act as monomers for high-performance polymers (e.g., fluorinated polyolefins) .

- Characterization : DSC and XRD analyze thermal stability and crystallinity .

Q. What strategies mitigate low yields in large-scale synthesis?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.